
Z-DL-Asp-OH
Overview
Description
Z-DL-Aspartic Acid: is a synthetic derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the aspartic acid. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Z-DL-Aspartic Acid typically begins with DL-aspartic acid and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzyloxycarbonyl chloride is added dropwise to a solution of DL-aspartic acid in water, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of Z-DL-Aspartic Acid is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-DL-Aspartic Acid can undergo oxidation reactions to form oxo derivatives.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of Z-DL-Aspartic Acid.
Reduction Products: Amino alcohols.
Substitution Products: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Scientific Research Applications
1. Peptide Synthesis
- Z-DL-Asp-OH serves as a critical building block in peptide synthesis. Its protective groups allow for selective reactions during the assembly of peptide chains, minimizing undesired side reactions. This property is particularly useful in synthesizing complex peptides that require precise control over functional groups.
2. Drug Development
- The compound has been explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to form stable structures can be leveraged to create novel drug candidates with improved efficacy and reduced toxicity.
3. Enzyme Inhibition Studies
- This compound has been utilized in studying enzyme-substrate interactions, particularly as an inhibitor for certain enzymes. Its structural similarity to natural substrates allows researchers to investigate binding affinities and mechanisms of action.
4. Antimicrobial Activity
- Research indicates that this compound derivatives exhibit antimicrobial properties. Studies have shown that metal complexes formed with this compound demonstrate significant activity against various pathogens, comparable to established antibiotics.
5. Cytotoxicity Evaluation
- The cytotoxic effects of this compound derivatives have been evaluated using human cancer cell lines. Results indicate potential applications in cancer therapy due to their ability to inhibit cell viability.
Case Studies
Case Study 1: Peptide Synthesis
Researchers successfully synthesized a biologically active octadecapeptide using this compound as a key building block. This synthesis demonstrated the compound's utility in constructing complex peptides necessary for therapeutic applications.
Case Study 2: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results indicated significant inhibition of cell growth, suggesting potential use in developing anticancer drugs.
Case Study 3: Antimicrobial Studies
Various metal complexes derived from this compound were tested against pathogenic bacteria and fungi. Findings revealed that these complexes exhibited notable antimicrobial activity, supporting their potential use as alternative therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Z-DL-Aspartic Acid acts as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding.
Protein Synthesis: The compound is incorporated into peptides and proteins during their synthesis, affecting their structure and function.
Comparison with Similar Compounds
Z-L-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the L-isomer.
Z-D-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the D-isomer.
N-Benzyloxycarbonyl-L-aspartic Acid: Another protected form of aspartic acid with a different protecting group.
Uniqueness:
Racemate: Z-DL-Aspartic Acid is a racemic mixture of both D- and L-isomers, making it unique compared to the individual isomers.
Versatility: The compound’s versatility in various chemical reactions and applications makes it a valuable tool in research and industry.
Biological Activity
Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a derivative of aspartic acid that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including its mechanisms of action, effects on cellular processes, and relevance in therapeutic contexts.
Chemical Structure and Properties
This compound is a modified form of aspartic acid, characterized by the presence of a protective Z (benzyloxycarbonyl) group at the amino terminus. This modification enhances its stability and solubility in biological systems, making it a valuable compound for experimental studies.
Chemical Formula:
- Molecular Formula: C7H9NO4
- Molecular Weight: 173.15 g/mol
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Neurotransmitter Modulation : As an amino acid, this compound plays a role in neurotransmission. It can influence the release and uptake of neurotransmitters, particularly in the central nervous system (CNS). Research indicates that it may act on glutamate receptors, which are crucial for synaptic plasticity and memory formation.
- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities, helping to mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
- Cell Proliferation and Apoptosis : this compound has been shown to affect cell proliferation rates and apoptosis in various cell lines. Its ability to modulate these processes can have implications for cancer research, where controlling cell growth is critical.
Research Findings
A variety of studies have investigated the biological activities of this compound, highlighting its potential therapeutic applications:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal damage following ischemic events. The compound's ability to enhance glutamate receptor activity was linked to improved cognitive outcomes post-injury.
- Cancer Research : In vitro studies using human cancer cell lines revealed that this compound could inhibit cell growth through apoptotic pathways. The findings suggest potential use as an adjunct therapy in cancer treatment protocols.
- Oxidative Stress Reduction : In a controlled experiment involving oxidative stress induction in neuronal cultures, this compound treatment resulted in decreased markers of oxidative damage, indicating its protective role against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Z-DL-Asp-OH with high enantiomeric purity?
- Methodology : Use N-benzyloxycarbonyl (Z) protection for the amino group during solid-phase peptide synthesis (SPPS). Optimize reaction conditions (e.g., solvent: DMF, temperature: 25°C) to minimize racemization. Post-synthesis, employ reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) to verify enantiomeric purity .
- Data Validation : Compare retention times with standards and quantify impurities via integration of chromatographic peaks. Ensure mass spectrometry (MS) confirms molecular weight (267.2 g/mol) .
Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?
- Experimental Design : Prepare buffered solutions (pH 2–10) and measure solubility via gravimetric analysis. Monitor stability using UV-Vis spectroscopy at λ=220 nm (amide bond absorption) over 24–72 hours.
- Documentation : Record deviations from expected solubility trends (e.g., reduced solubility at pH <4 due to protonation of carboxylic groups) and cross-reference with thermodynamic solubility models .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Techniques : Use H/C NMR to verify Z-group protection (δ=7.3 ppm for benzyl protons) and aspartic acid backbone. FT-IR can confirm carbonyl stretching (~1720 cm) and amide I/II bands.
- Data Interpretation : Compare spectral data to reference libraries (e.g., SDBS or PubChem) and report deviations >5% as potential synthesis artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzymatic inhibition assays?
- Contradiction Analysis : Replicate assays under standardized conditions (e.g., Tris buffer, 37°C) and control for variables like enzyme lot variability or substrate purity. Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of discrepancies .
- Meta-Analysis : Cross-validate findings with independent datasets from repositories like ChEMBL or BRENDA, ensuring alignment with published IC values .
Q. What strategies optimize this compound’s role as a chiral building block in peptide mimetics with minimal side reactions?
- Experimental Optimization : Screen coupling reagents (e.g., HATU vs. DCC) to minimize aspartimide formation. Monitor reaction kinetics via inline IR or LC-MS to identify intermediate byproducts.
- Quality Control : Implement real-time pH monitoring and adjust activation times to suppress racemization (<2% deviation) .
Q. How should researchers design experiments to investigate this compound’s role in modulating protein-protein interactions (PPIs)?
- Hypothesis Testing : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular dynamics (MD) simulations to predict interaction hotspots.
- Data Reproducibility : Archive raw SPR sensorgrams and MD trajectory files in FAIR-compliant repositories (e.g., Zenodo) for peer validation .
Q. Data Management & Reproducibility
Q. What frameworks ensure robust archiving of experimental data for this compound studies?
- Best Practices : Adopt electronic lab notebooks (ELNs) for traceable data entry. Store spectra, chromatograms, and crystallographic data in standardized formats (e.g., .mzML for MS, .CIF for XRD).
- Compliance : Follow journal guidelines (e.g., Analytical Chemistry) for data availability statements and cite primary datasets using DOIs .
Q. How can researchers address inconsistencies in this compound’s reported melting points across literature?
- Root-Cause Analysis : Re-measure mp using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min). Compare results with historical data, accounting for instrumentation calibration differences.
- Reporting Standards : Publish detailed methodology (e.g., sample purity, DSC model) to enable cross-lab validation .
Q. Ethical & Literature Practices
Q. What criteria define high-quality literature reviews for this compound applications in drug discovery?
- Evaluation : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over patents or preprints. Use tools like SciFinder or Reaxys to filter studies by citation impact and experimental rigor .
- Synthesis : Tabulate bioactivity data, synthetic routes, and structural analogs in comparative tables to identify research gaps .
Q. How should researchers navigate conflicting safety data for this compound in laboratory handling?
- Risk Mitigation : Consult GHS-compliant safety data sheets (SDS) for PPE recommendations (e.g., nitrile gloves, fume hood use). Cross-reference toxicity data with PubChem or ECOTOX and document hazard controls in protocols .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859586 | |
Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7, 1152-61-0 | |
Record name | NSC88490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-aspartic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbobenzoxy-L-aspartic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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